molecular formula C27H26N+ B15013932 1-Butyl-2,4,6-triphenylpyridinium

1-Butyl-2,4,6-triphenylpyridinium

Cat. No.: B15013932
M. Wt: 364.5 g/mol
InChI Key: UFAMSANOZMTIFV-UHFFFAOYSA-N
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Description

1-Butyl-2,4,6-triphenylpyridin-1-ium is a quaternary ammonium compound with a unique structure characterized by a pyridinium core substituted with butyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2,4,6-triphenylpyridin-1-ium can be synthesized through a multi-step process involving the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with butylamine. The reaction typically occurs in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of 1-butyl-2,4,6-triphenylpyridin-1-ium involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-2,4,6-triphenylpyridin-1-ium has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-2,4,6-triphenylpyridin-1-ium involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

    1-Butyl-2,4,6-triphenylpyrylium: Similar structure but with a pyrylium core instead of pyridinium.

    1-Butyl-2,4,6-triphenylpyridinium chloride: Similar structure but with a chloride counterion instead of tetrafluoroborate.

Uniqueness: 1-Butyl-2,4,6-triphenylpyridin-1-ium is unique due to its specific substitution pattern and the presence of a pyridinium core, which imparts distinct chemical and physical properties. Its stability and versatility make it a valuable compound for various applications .

Properties

Molecular Formula

C27H26N+

Molecular Weight

364.5 g/mol

IUPAC Name

1-butyl-2,4,6-triphenylpyridin-1-ium

InChI

InChI=1S/C27H26N/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24/h4-18,20-21H,2-3,19H2,1H3/q+1

InChI Key

UFAMSANOZMTIFV-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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